4-ethyl-N-(3-methylbutan-2-yl)aniline

Catalog No.
S13814135
CAS No.
M.F
C13H21N
M. Wt
191.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-ethyl-N-(3-methylbutan-2-yl)aniline

Product Name

4-ethyl-N-(3-methylbutan-2-yl)aniline

IUPAC Name

4-ethyl-N-(3-methylbutan-2-yl)aniline

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

InChI

InChI=1S/C13H21N/c1-5-12-6-8-13(9-7-12)14-11(4)10(2)3/h6-11,14H,5H2,1-4H3

InChI Key

QZHBKLCLEGXXQX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(C)C(C)C

4-ethyl-N-(3-methylbutan-2-yl)aniline is an organic compound that belongs to the class of substituted anilines. It features a molecular structure characterized by an ethyl group and a 3-methylbutan-2-yl group attached to the nitrogen atom of the aniline ring. The presence of these substituents contributes to its unique chemical properties, which make it a subject of interest in various chemical and biological applications. The compound has a molecular formula of C13H19NC_{13}H_{19}N and a molecular weight of approximately 205.30 g/mol.

  • Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, resulting in nitro or nitroso derivatives.
  • Reduction: Reduction reactions can convert it into corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives when treated with halogens or nitrating agents.

Common Reagents and Conditions

Reaction TypeReagentsConditions
OxidationPotassium permanganateAcidic or neutral
ReductionLithium aluminum hydrideAnhydrous ether
SubstitutionHalogens (chlorine, bromine)Lewis acid catalyst

Major Products Formed

  • Oxidation: Nitro or nitroso derivatives.
  • Reduction: Corresponding amine derivatives.
  • Substitution: Halogenated or alkylated aniline derivatives.

The synthesis of 4-ethyl-N-(3-methylbutan-2-yl)aniline typically involves alkylation reactions. A common method includes:

  • Alkylation of Aniline: Aniline is reacted with 3-methylbutan-2-yl halides (e.g., chloride) in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Solvent Selection: The reaction is usually carried out in organic solvents like ethanol or toluene at elevated temperatures to facilitate product formation.

In industrial settings, continuous flow reactors may be employed to enhance yield and purity through better control over reaction conditions.

4-ethyl-N-(3-methylbutan-2-yl)aniline has potential applications in various fields:

  • Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.
  • Agrochemicals: Utilized in the production of agrochemical formulations.
  • Dyes and Pigments: May serve as a precursor for dyes due to its chromophoric properties.

Interaction studies involving 4-ethyl-N-(3-methylbutan-2-yl)aniline are essential for understanding its behavior in biological systems. Such studies often focus on its binding affinity with biological targets, metabolic pathways, and potential toxicological effects.

Research into similar compounds suggests that variations in substituents can lead to significant differences in interaction profiles, emphasizing the importance of structure-function relationships.

Several compounds share structural similarities with 4-ethyl-N-(3-methylbutan-2-yl)aniline. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaUnique Features
N-(3-Methylbutan-2-yl)anilineC11H17NC_{11}H_{17}NLacks ethyl group; simpler structure
N,N-Diethyl-anilineC10H15NC_{10}H_{15}NContains two ethyl groups; different reactivity
4-EthylanilineC8H10NC_{8}H_{10}NEthyl group at para position; distinct properties
N-(2,3-Dimethylbutan-2-yl)-3-methylanilineC13H19NC_{13}H_{19}NContains dimethyl substitution; different reactivity
2-Ethoxy-N-(pentan-2-YL)anilineC12H17NC_{12}H_{17}NLonger alkyl chain; alters solubility properties

The uniqueness of 4-ethyl-N-(3-methylbutan-2-yl)aniline lies in its specific combination of substituents that influence its reactivity and potential applications. The presence of both ethyl and 3-methylbutan-2-yl groups creates steric hindrance that may affect its behavior in

XLogP3

4.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

191.167399674 g/mol

Monoisotopic Mass

191.167399674 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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